Notopterol

Description

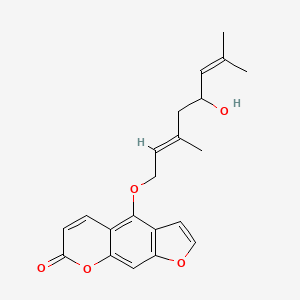

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIACVAZUKISOR-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318526 | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88206-46-6 | |

| Record name | Notopterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Analytical Methodologies for Notopterol

Extraction and Purification Strategies

Extracting notopterol from plant material typically involves using solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) chemfaces.com. Subsequent purification steps are necessary to obtain this compound in a high-purity form.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from complex natural extracts. This approach involves separating the extract into fractions and testing each fraction for a specific biological activity. Fractions showing activity are further separated, leading to the isolation of the active compound. Bioassay-guided fractionation of the antiproliferative chloroform extract of Notopterygium incisum has led to the isolation of this compound and other linear furocoumarins chemfaces.comresearchgate.netnih.govthieme-connect.com. This method was instrumental in identifying this compound as a component with significant antiproliferative activity against certain cancer cell lines chemfaces.comnih.gov.

Preparative High-Speed Counter-Current Chromatography

Preparative high-speed counter-current chromatography (HSCCC) is a liquid-liquid chromatographic technique useful for the isolation and purification of natural products. This method has been successfully employed for the isolation and purification of coumarins, including this compound, from Notopterygium forbesii journalagent.comresearchgate.net. Using stepwise elution with a two-phase solvent system composed of light petroleum–ethyl acetate–methanol–water, this compound has been isolated with a purity exceeding 98% journalagent.comresearchgate.net.

Chromatographic and Spectrometric Analysis of this compound and its Enantiomers

Various chromatographic and spectrometric methods are utilized for the analysis, identification, and quantification of this compound and its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound in plant extracts and biological samples jst.go.jpjournalagent.commdpi.comshimadzu.comshimadzu.comresearchgate.net. HPLC methods have been developed for the simultaneous determination of this compound along with other marker compounds in Notopterygium species mdpi.comresearchgate.net.

HPLC-Diode Array Detection (DAD)

HPLC coupled with Diode Array Detection (DAD) allows for the simultaneous acquisition of chromatographic and spectral data, aiding in the identification and purity assessment of compounds. The HPLC-DAD method has been used to establish fingerprints of Notopterygium incisum samples for quality evaluation and to quantify multiple active components, including this compound researchgate.net.

Reverse-Phase HPLC

Reverse-phase HPLC is a common mode of separation used for analyzing relatively nonpolar compounds like this compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. Reverse-phase HPLC with a C18 column and a mobile phase consisting of water and acetonitrile (B52724) has been successfully applied for the analysis of this compound in Notopterygium samples shimadzu.comshimadzu.com.

Chromatographic conditions for the analysis of this compound and isoimperatorin (B1672244) in Notopterygium using reverse-phase HPLC include a Shim-pack GIS C18 or Scepter C18-120 column (5 μm, 250 mm x 4.6 mm I.D.), with isocratic elution using a mobile phase of Water:Acetonitrile (56:44) at a flow rate of 1.0 mL/min and detection at UV 310 nm shimadzu.comshimadzu.com.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound, particularly for the quantification of its enantiomers. A specific and sensitive LC-MS/MS method has been developed for the quantitative determination of this compound enantiomers in Notopterygii Rhizoma et Radix journalagent.comnih.gov. This method involves solid-phase extraction for sample preparation and enantiomeric separation on a chiral column (Chiralpak IA) using acetonitrile-water as the mobile phase nih.gov. Quantification is performed using a triple quadrupole tandem mass spectrometer in positive ionization and multiple reaction monitoring mode nih.gov.

Data from the LC-MS/MS method for this compound enantiomers quantification:

| Enantiomer | Average Recovery (%) | Relative Standard Deviation (%) | Linearity (R²) | Quantification Range (mg/g) |

| (-)-Notopterol | 99.3 | < 5.0 | ≥ 0.999 | 0.09 - 9.55 |

| (+)-Notopterol | 101.1 | < 5.0 | ≥ 0.999 | 0.09 - 9.55 |

The lower limits of quantification and detection for each enantiomer were reported as 0.09 mg/g and 0.04 mg/g, respectively nih.gov.

HPLC with Fluorescence Detection (HPLC-FLD)

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive and reliable method used for the simultaneous quantification of this compound and other coumarins, such as bergapten, imperatorin, and isoimperatorin, in biological samples like rat plasma journalagent.comresearchgate.netresearchgate.netnih.gov. This method often utilizes a reversed-phase column, such as a Hedera™ ODS column (4.6 × 250 mm, 5 μm), with gradient elution journalagent.comresearchgate.netnih.gov. Fluorescence detection is achieved by setting excitation and emission wavelengths, commonly at 300 nm and 490 nm, respectively researchgate.netnih.gov. Sample preparation for biological matrices like plasma typically involves liquid-liquid extraction researchgate.netnih.gov. The method has demonstrated acceptable precision, accuracy, and recovery for the quantification of this compound researchgate.netnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique widely used for the quantitative determination of this compound, particularly for analyzing its enantiomers in complex matrices like Notopterygii Rhizoma et Radix journalagent.comresearchgate.netx-mol.netnih.gov. This method offers high sensitivity and specificity researchgate.netnih.gov. Quantification is often performed using a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ionization and multiple reaction monitoring (MRM) mode researchgate.netnih.gov.

Ultra-High-Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

UHPLC-QTOF-MS/MS is employed for the comprehensive identification and characterization of compounds, including this compound, in Notopterygii species extracts journalagent.commdpi.commdpi.comsci-hub.se. This hyphenated technique combines the high separation power of UHPLC with the accurate mass measurement and fragmentation capabilities of QTOF-MS/MS mdpi.commdpi.comsci-hub.se. It allows for the identification of a large number of compounds in a single run, providing detailed information based on retention time, m/z values, and MS/MS fragmentation patterns mdpi.commdpi.comsci-hub.se. This method has been used to identify 33 compounds in Notopterygii rhizoma et radix and to differentiate between Notopterygium incisum and Notopterygium franchetii based on their chemical profiles journalagent.commdpi.comsci-hub.se.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn)

ESI-MSn, often coupled with HPLC (HPLC-ESI-MSn), is utilized for the identification of components in complex herbal extracts, including those from Notopterygium species researchgate.net. This technique allows for the acquisition of multiple stages of mass spectra, providing detailed fragmentation information that aids in the structural elucidation and confirmation of compounds like this compound within a chromatographic fingerprint researchgate.net.

Solid-Phase Extraction (SPE) for Enantiomer Quantification

Solid-phase extraction (SPE) is a common sample preparation technique used in conjunction with LC-MS/MS for the extraction and enrichment of this compound enantiomers from matrices such as Notopterygii Rhizoma et Radix journalagent.comresearchgate.netx-mol.netnih.gov. SPE helps to clean up the sample matrix and concentrate the analytes, improving the sensitivity and reliability of the subsequent LC-MS/MS analysis researchgate.netnih.gov. The average recoveries for (-)-notopterol and (+)-notopterol using SPE have been reported to be high, around 99.3% and 101.1%, respectively journalagent.comresearchgate.netnih.gov.

Chiral Separation Techniques for this compound Enantiomers

This compound exists as enantiomers, and their individual quantification is important for a complete understanding of the compound's properties and presence journalagent.comresearchgate.netnih.gov. Chiral separation techniques are necessary to distinguish and quantify these enantiomers researchgate.netresearcher.lifechiralpedia.comdiva-portal.orgvt.edu. High-performance liquid chromatography using chiral stationary phases is a primary method for achieving enantiomeric separation of this compound researchgate.netnih.govresearcher.life. A Chiralpak IA column, for instance, has been successfully used for the enantiomeric separation of this compound with a mobile phase consisting of acetonitrile-water (50:50, v/v) researchgate.netnih.gov. This separation is typically coupled with sensitive detection methods like tandem mass spectrometry for quantification researchgate.netnih.gov.

Quality Control and Biomarker Analysis in Notopterygium Species

This compound serves as a significant quality control index for Notopterygium incisum and Notopterygium franchetii mdpi.comnih.govresearchgate.net. Its content is used to evaluate the quality of the herbal material journalagent.commdpi.com. Analytical methods, including HPLC and UHPLC-QTOF-MS/MS, are employed for the quantitative analysis of this compound in Notopterygium samples from different sources and under various processing conditions journalagent.commdpi.commdpi.commdpi.comresearchgate.net. Studies have shown variations in this compound content between Notopterygium incisum and Notopterygium forbesii (Notopterygium franchetii), with N. incisum generally containing a higher amount journalagent.commdpi.com. Environmental factors, such as water availability and habitat altitude, can also influence this compound accumulation in the plant journalagent.com.

This compound is also considered a biomarker in Notopterygium species, used alongside other compounds like isoimperatorin, bergapten, and nodakenin, for fingerprinting and comprehensive quality evaluation journalagent.commdpi.comresearchgate.netresearchgate.netnih.gov. HPLC fingerprinting, which establishes a characteristic chromatographic pattern of multiple compounds, is used to identify and distinguish Notopterygium species and assess the consistency of different batches researchgate.netresearchgate.netresearchgate.netnih.gov. Quantitative analysis of this compound, as part of a multi-component analysis, provides crucial data for quality control and standardization of Notopterygii Rhizoma et Radix journalagent.commdpi.comresearchgate.net. The variations in the levels of this compound and other compounds are important indicators for the quality identification and comprehensive evaluation of Notopterygii Rhizoma et Radix journalagent.comresearchgate.netmdpi.com.

Fingerprinting Techniques for Herbal Quality Assessment

Fingerprinting techniques are crucial for the quality control and standardization of herbal medicines, including those containing this compound researchgate.netnih.gov. These methods provide a comprehensive chemical profile of the herbal material, allowing for identification, authentication, and the detection of adulteration researchgate.netopenrepository.com.

High-performance liquid chromatography (HPLC) is a widely used technique for generating fingerprints of Notopterygium species researchgate.netresearchgate.netresearchgate.net. HPLC fingerprints of herbal samples from different regions have shown similar chromatographic patterns, with specific peaks selected as characteristic markers researchgate.netresearchgate.net. For instance, HPLC coupled with diode array detection and mass spectrometry (HPLC-DAD-MS) has been used to analyze the constituents, including this compound, in Notopterygium incisum and Notopterygium forbesii journalagent.com. High-performance thin-layer chromatography (HPTLC) is also applied for the identification of Notopterygium incisum through fingerprinting by comparing band colors and Rf values with marker compounds researchgate.netresearchgate.net.

The relative retention times of characteristic peaks in HPLC fingerprints are established as important parameters for the identification of Rhizoma et Radix Notopterygii researchgate.net. Chemometric methods, such as hierarchical cluster analysis and principal component analysis, are often coupled with chromatographic fingerprinting to evaluate and classify samples based on their chemical profiles researchgate.netresearchgate.netresearchgate.netnih.gov.

Quantification of this compound as a Marker Compound

This compound is frequently used as a marker compound for the quantitative assessment of the quality of Notopterygii Rhizoma et Radix journalagent.comresearchgate.netresearchgate.net. Various analytical methods have been developed for its precise quantification.

High-performance liquid chromatography (HPLC) methods are commonly employed for the quantitative determination of this compound researchgate.netresearchgate.netresearchgate.net. Validated reverse-phase HPLC methods are used to quantify pharmacologically active marker compounds, including this compound, in Notopterygium species researchgate.netresearchgate.net. A specific and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative determination of this compound enantiomers journalagent.comresearchgate.netnih.gov. This method utilizes solid-phase extraction for sample preparation and achieves enantiomeric separation on a chiral column journalagent.comresearchgate.netnih.gov. The method has demonstrated good linearity, precision, repeatability, and accuracy, with average recoveries for (-)-notopterol and (+)-notopterol reported around 99.3% and 101.1%, respectively journalagent.comresearchgate.netnih.gov.

Ultra-high-performance liquid chromatography-quadrupole/time of flight mass spectrometry (UHPLC-QTOF-MS/MS) has also been utilized to identify and quantify compounds, including this compound, in Notopterygii rhizoma et radix journalagent.comnih.gov. A single standard to determine multi-components method (SSDMC) coupled with chemometric methods has been established for the simultaneous determination of multiple compounds, using this compound as an internal standard, for the evaluation and classification of Notopterygii Rhizoma et Radix from different regions nih.gov.

The content of this compound, along with other marker compounds like isoimperatorin, is used in quality standards, such as those in the Chinese Pharmacopoeia, to evaluate the quality of commercial Notopterygium nih.gov. The total content of isoimperatorin and this compound, for example, is specified to be above a certain threshold (e.g., >0.4%, g/g) nih.gov.

Influence of Environmental and Processing Factors on this compound Content

The content of this compound in Notopterygium species can be significantly influenced by various environmental and processing factors journalagent.comnih.gov. These variations have implications for the quality and consistency of herbal medicines derived from these plants nih.gov.

Environmental factors such as habitat altitude, average air temperature, and vegetation types are dominant factors affecting the growth of Notopterygium incisum and the accumulation of this compound in its underground parts journalagent.com. Sunshine duration has been reported to have a positive correlation with this compound content in Notopterygium incisum, while temperature can be negatively correlated with other coumarins mdpi.com. Soil factors, including pH, nitrogen, phosphorus, and potassium content, as well as soil enzyme activities, can also influence the accumulation of main components like this compound scielo.br. For instance, higher soil moisture content has been shown to promote the accumulation of this compound scielo.br. Intercropping with certain plants, such as Vicia faba, has been observed to boost the accumulation of secondary metabolites, including this compound, in Notopterygium incisum journalagent.com.

Post-harvest processing methods, particularly drying, are critical factors affecting the chemical constituents and quality of Notopterygium franchetii researchgate.netnih.gov. Drying can lead to significant changes in the plant's secondary metabolites nih.gov. Studies have investigated the effects of different drying methods on the content of bioactive constituents, including this compound researchgate.netnih.gov. Generally, the total content of main bioactive constituents, including this compound and isoimperatorin, has been found to decrease significantly in dried samples compared to fresh material, although the extent of decrease varies depending on the drying method nih.gov. Hot air drying has been suggested as a method that causes less chemical change compared to others like shade drying researchgate.netnih.gov.

These variations in this compound content due to environmental and processing factors highlight the importance of standardized cultivation practices and post-harvest handling to ensure the consistent quality of Notopterygium herbal materials nih.govscielo.br.

Pharmacological Activities and Therapeutic Potential of Notopterol

Anti-inflammatory Mechanisms of Notopterol

The anti-inflammatory effects of this compound are mediated through its impact on the expression of various cytokines and chemokines, as well as its modulation of crucial intracellular signaling cascades. aai.orgbiorxiv.orgmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

This compound has been shown to suppress the synthesis and release of several key pro-inflammatory cytokines and chemokines that play significant roles in initiating and perpetuating inflammatory processes. aai.orgbiorxiv.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Studies have demonstrated that this compound treatment leads to a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), interleukin-17A (IL-17A), and interleukin-32 (IL-32). aai.orgbiorxiv.orgmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govoncotarget.comnih.gov For instance, in LPS-stimulated human gingival fibroblasts, this compound inhibited the synthesis of IL-1β, IL-32, and IL-8. aai.orgnih.govresearchgate.net this compound treatment in vivo and in vitro also reduces the production of inflammatory cytokines and chemokines in TNFα- or LPS/IFNγ-stimulated macrophages. biorxiv.org It has been suggested that this compound might decrease the "cytokine storm" by reducing the release of cytokines and chemokines, including TNFα and IL-6. researchgate.net this compound significantly reduced interleukin (IL)-18 and tumor necrosis factor (TNF)-alpha levels in inflamed cells. researchgate.net

Table 1: Effect of this compound on Selected Pro-inflammatory Cytokines and Chemokines

| Cytokine/Chemokine | Observed Effect by this compound | Model/Cell Type | Source |

| TNF-α | Inhibition | Macrophages, Inflamed cells | biorxiv.orgresearchgate.netresearchgate.net |

| IL-1β | Inhibition | Human gingival fibroblasts (LPS-stimulated) | aai.orgnih.govresearchgate.net |

| IL-6 | Inhibition | Macrophages, Fibroblast-like synoviocytes (FLS) | biorxiv.orgresearchgate.netoncotarget.com |

| IL-8 | Inhibition | Human gingival fibroblasts (LPS-stimulated), FLS | aai.orgnih.govresearchgate.netoncotarget.com |

| IL-17A | Inhibition | Th17 cells | frontiersin.org |

| IL-32 | Inhibition | Human gingival fibroblasts (LPS-stimulated) | aai.orgnih.govresearchgate.net |

| MCP-1 | Inhibition | Human gingival fibroblasts (LPS-stimulated) | aai.orgdoi.org |

| CXCL1 | Inhibition | Human gingival fibroblasts (LPS-stimulated), FLS | aai.orgoncotarget.comdoi.org |

| CXCL5 | Inhibition | Human gingival fibroblasts (LPS-stimulated) | aai.orgdoi.org |

| CXCL6 | Inhibition | Human gingival fibroblasts (LPS-stimulated), FLS | aai.orgoncotarget.comdoi.org |

| CXCL10 | Down-regulation | Macrophages (TNFα-stimulated) | biorxiv.org |

| CCL5 | Down-regulation | Macrophages (TNFα-stimulated) | biorxiv.org |

| CCL4 | Down-regulation | Macrophages (TNFα-stimulated) | biorxiv.org |

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are central to the inflammatory response. aai.orgbiorxiv.orgmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

This compound has been shown to directly bind to the kinase domains of JAK2 and JAK3, thereby inhibiting the JAK-STAT signaling pathway. aai.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net This pathway is implicated in the pathogenesis of several inflammatory and autoimmune diseases. aai.orgbiorxiv.orgnih.gov Inhibition of JAK2/3-STAT3/5 activation by this compound leads to a reduction in the production of inflammatory cytokines and chemokines in macrophages. biorxiv.orgnih.gov this compound inhibits JAK2 activation and interferes with the JAK-STAT or STAT3/NF-κB signaling pathway. mdpi.commdpi.com It has been observed that this compound significantly down-regulated the IL-17-activated phosphorylation of STAT3. researchgate.netnih.govnih.gov this compound's ability to target the JAK-STAT signaling pathway suggests its potential for treating diseases characterized by aberrant JAK-STAT signaling. nih.gov

Table 2: Effect of this compound on the JAK-STAT Pathway

| Pathway Component | Observed Effect by this compound | Mechanism | Model/Cell Type | Source |

| JAK2 | Inhibition | Direct binding to kinase domain | Macrophages, Hepatocellular carcinoma cells | aai.orgbiorxiv.orgmdpi.comnih.govresearchgate.netresearchgate.net |

| JAK3 | Inhibition | Direct binding to kinase domain | aai.orgbiorxiv.orgnih.govresearchgate.net | |

| STAT3 | Inhibition (Phosphorylation) | Down-regulation of IL-17-induced activation | A549 lung adenocarcinoma cells, Chondrocytes | researchgate.netresearchgate.netnih.govnih.gov |

| STAT5 | Inhibition (Activation) | Blocking activation | Macrophages | biorxiv.org |

| JAK-STAT Pathway | Inhibition | Blocking activation | Inflammatory cells | aai.orgbiorxiv.orgmdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net |

This compound inhibits the activation of the NF-κB signaling pathway, which is considered a prototypical pro-inflammatory signaling pathway. aai.orgnih.govresearchgate.netresearchgate.net Suppression of the NF-κB pathway by this compound contributes to the reduction in the production of pro-inflammatory mediators. aai.orgnih.govresearchgate.netdoi.org this compound represses NF-κB activation during osteoclastogenesis. researchgate.net It also interferes with the STAT3/NF-κB signaling pathway. mdpi.com Inhibition of the NF-κB pathway has potential therapeutic implications for alleviating inflammation. researchgate.netimrpress.com

Table 3: Effect of this compound on the NF-κB Pathway

| Pathway Component | Observed Effect by this compound | Mechanism | Model/Cell Type | Source |

| NF-κB Pathway | Inhibition/Suppression | Blocking activation, Reduced transcriptional activity | Human gingival fibroblasts, Osteoclastogenesis, A549 cells | aai.orgmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govdoi.orgimrpress.com |

This compound has been shown to modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of JNK and ERK1/2. researchgate.netresearchgate.netnih.govnih.gov The MAPK pathway, including ERK1/2, JNK, and p38, is involved in various cellular processes, including inflammation. nih.govimrpress.com this compound treatment significantly down-regulated the IL-17-activated phosphorylation of JNK and ERK1/2. researchgate.netnih.govnih.gov this compound prevented the IL-17-induced phosphorylation of ERK1/2 and JNK1/2 in a dose-dependent manner, but did not affect the phosphorylation of p38. nih.gov This modulation of the MAPK pathway contributes to this compound's anti-inflammatory effects. researchgate.netresearchgate.netnih.govnih.gov

Table 4: Effect of this compound on the MAPK Pathway

| Pathway Component | Observed Effect by this compound | Mechanism | Model/Cell Type | Source |

| JNK | Inhibition (Phosphorylation) | Down-regulation of IL-17-induced activation | A549 lung adenocarcinoma cells | researchgate.netresearchgate.netnih.govnih.gov |

| ERK1/2 | Inhibition (Phosphorylation) | Down-regulation of IL-17-induced activation | A549 lung adenocarcinoma cells | researchgate.netresearchgate.netnih.govnih.gov |

| p38 | No significant effect | A549 lung adenocarcinoma cells | nih.gov | |

| MAPK Pathway | Modulation/Suppression | Inhibition of phosphorylation | A549 cells, Osteoclastogenesis | researchgate.netresearchgate.netnih.govnih.gov |

This compound, a furanocoumarin compound isolated from the traditional Chinese medicine Notopterygium incisum, has garnered attention for its diverse pharmacological properties, particularly its anti-inflammatory and antioxidative effects. Research has elucidated several molecular mechanisms through which this compound exerts its therapeutic potential, including the modulation of key signaling pathways involved in inflammation and oxidative stress.

Activator Protein 1 (AP-1) Pathway Inhibition

Antioxidative Stress Mechanisms of this compound this compound possesses significant antioxidative stress properties, which contribute to its overall therapeutic effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, plays a crucial role in the pathogenesis of various diseases, including inflammatory conditions and bone loss.researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.org

Nrf2/Keap1/ARE Pathway Activation this compound activates the Nrf2/Keap1/ARE signaling pathway, a master regulator of the cellular antioxidant response.x-mol.netresearchgate.netaai.orgbiorxiv.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgUnder normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Upon exposure to oxidative stress or treatment with Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of antioxidant genes.frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgThis binding leads to the increased expression of a battery of antioxidant enzymes, including HO-1, NQO1, CAT, and GSR, as mentioned above.researchgate.netaai.orgfrontiersin.orgresearchgate.netfrontiersin.orgthis compound treatment has been shown to significantly upregulate the expression of Nrf2 and its downstream antioxidant enzymes, both in vitro and in vivo.researchgate.netaai.orgfrontiersin.orgresearchgate.netfrontiersin.orgThis activation of the Nrf2 pathway is a crucial mechanism by which this compound enhances the cellular antioxidant defense system and protects against oxidative damage.researchgate.netaai.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgThe activation of the PI3K/Akt pathway by this compound has also been linked to the upregulation of the Nrf2 pathway.researchgate.netaai.orgnih.govoup.comnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 88206-46-6 |

| IL-1β | 54200760 |

| IL-6 | 54607021 |

| IL-8 | 6353003 |

| TNF-α | 5955 |

| RANKL | 80333 |

| OPG | 9400 |

| Nrf2 | 3081733 |

| Keap1 | 9688 |

| HO-1 | 9514 |

| NQO1 | 4820 |

| CAT | 843 |

| GSR | 9565 |

| Akt | 65172 |

| PI3K | 5295 |

| AP-1 | 15001572 |

| c-Jun | 37256 |

| NF-κB | 20794 |

| p65 | 4790 |

| JAK2 | 3727 |

| JAK3 | 3728 |

| STAT3 | 6774 |

| STAT5 | 6776 |

| NFATc1 | 4792 |

| ROS | 784 |

| LPS | 392430 |

Data Tables

While specific quantitative data from the search results were primarily presented within the text describing the findings (e.g., phosphorylation levels, gene expression changes), the following conceptual tables illustrate the pathways and effects discussed:

Table 1: Modulation of Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Relevant Biological Processes |

| AP-1 | Inhibition | Inflammation, Cell Proliferation, Differentiation |

| PI3K/Akt | Activation | Cell Survival, Growth, Proliferation, Inflammation, Apoptosis |

| JAK-STAT (JAK2/JAK3) | Inhibition | Inflammatory Cytokine/Chemokine Production, Immune Response |

| NF-κB | Inhibition | Inflammation, Immune Response, Osteoclastogenesis |

| NFATc1 | Inhibition | Osteoclastogenesis |

| Nrf2/Keap1/ARE | Activation | Antioxidant Response, ROS Scavenging |

Table 2: Effects of this compound on Key Mediators and Processes

| Mediator/Process | Effect of this compound | Associated Conditions |

| Pro-inflammatory Cytokines | Reduced Production | Arthritis, Periodontal Inflammation |

| Chemokines | Reduced Production | Arthritis |

| Osteoclastogenesis | Inhibition | Periodontal Bone Loss, Osteoporosis |

| Bone Resorption | Inhibition | Periodontal Bone Loss, Osteoporosis |

| Reactive Oxygen Species (ROS) | Reduced Levels | Oxidative Stress, Inflammation, Bone Loss |

| Antioxidant Enzymes | Increased Expression | Oxidative Stress |

Upregulation of Antioxidant Genes (HO-1, NQO1, CAT, GSR)

This compound has been shown to confer protection against oxidative stress by upregulating the expression of key antioxidant genes. Studies have demonstrated that this compound treatment significantly increases the expression of heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione (B108866) reductase (GSR). aai.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov This upregulation of antioxidant enzymes is associated with the suppression of reactive oxygen species (ROS) levels. aai.orgresearchgate.netfrontiersin.org The mechanism underlying this effect appears to involve the activation of the PI3K/Akt/Nrf2 signaling pathway. aai.orgresearchgate.netnih.gov Inhibition of Akt activity has been shown to partially attenuate the antioxidant effects of this compound, highlighting the involvement of this pathway. aai.orgresearchgate.netnih.gov

Below is a table summarizing the effect of this compound on the expression of antioxidant genes:

| Antioxidant Gene | Effect of this compound Treatment | Associated Pathway |

| HO-1 | Upregulation | PI3K/Akt/Nrf2 |

| NQO1 | Upregulation | PI3K/Akt/Nrf2 |

| CAT | Upregulation | PI3K/Akt/Nrf2 |

| GSR | Upregulation | PI3K/Akt/Nrf2 |

Anticancer Activities and Mechanisms of this compound

This compound has demonstrated promising anticancer activities across various cancer cell types, including leukemia, breast cancer, and hepatocellular carcinoma. journalagent.comnih.govresearchgate.netresearchgate.netnih.govchemfaces.com Its mechanisms of action are diverse and involve the modulation of several key cellular processes critical for cancer progression. nih.govresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation and Viability

This compound effectively inhibits the proliferation and reduces the viability of various cancer cell lines. Studies have reported its cytotoxic effect on cells such as K562, A549, HeLa, HepG-2, MCF-7, and C6. journalagent.comnih.govchemfaces.com For instance, this compound significantly inhibited the growth of human acute myeloid leukemia HL-60 cells with an IC₅₀ value of 40.32 μM and remarkably reduced colony formation. nih.govchemfaces.comdovepress.comnih.gov In hepatocellular carcinoma (HCC) cells (HepJ5 and Mahlavu), this compound significantly suppressed viability in a dose-dependent manner. mdpi.comnih.govresearchgate.net The anti-proliferative effect has also been observed in IL-17-stimulated A549 lung adenocarcinoma cells, where this compound decreased IL-17-induced colony formation dose-dependently and suppressed the expression of proliferation markers like Ki-67, PCNA, and MCM2. nih.govresearchgate.net

Below is a table illustrating the inhibitory effect of this compound on cancer cell viability:

| Cancer Cell Line | Effect of this compound Treatment | Key Finding |

| HL-60 | Inhibited growth, reduced viability | IC₅₀ of 40.32 μM, reduced colony formation. nih.govchemfaces.comdovepress.comnih.gov |

| HepJ5 (HCC) | Significantly suppressed viability (dose-dependent) | Dose-dependent reduction in viability. mdpi.comnih.govresearchgate.net |

| Mahlavu (HCC) | Significantly suppressed viability (dose-dependent) | Dose-dependent reduction in viability. mdpi.comnih.govresearchgate.net |

| A549 | Decreased IL-17-induced proliferation | Reduced colony formation, suppressed proliferation markers. nih.govresearchgate.net |

| K562 | Cytotoxic effect | Demonstrated cytotoxicity. journalagent.com |

| HeLa | Cytotoxic effect | Demonstrated cytotoxicity. journalagent.com |

| HepG-2 | Significant antiproliferative activity | IC₅₀ values reported. chemfaces.com |

| MCF-7 | Moderate cytotoxicity | IC₅₀ values reported, induced apoptosis and cell cycle inhibition. journalagent.comchemfaces.com |

| C6 | Significant antiproliferative activity | IC₅₀ values reported. chemfaces.com |

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines. journalagent.comnih.govdovepress.comnih.govresearchgate.net This is considered a key mechanism for its antitumor activity. journalagent.com Studies have confirmed this compound-induced apoptosis in HL-60 cells, showing a dose-dependent increase in the percentage of apoptotic cells. nih.govdovepress.comnih.gov The induction of apoptosis by this compound is often associated with the disruption of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. nih.govdovepress.comnih.gov

Regulation of Apoptotic Proteins (Bax, Bcl-2, Mcl-1, Caspase-3, Caspase-9, PARP)

The induction of apoptosis by this compound involves the modulation of key proteins in the apoptotic pathways, particularly the mitochondrial intrinsic pathway. This compound treatment has been shown to increase the expression of pro-apoptotic proteins such as Bax, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govdovepress.comnih.govresearchgate.netbiolifesas.org This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins facilitates the release of cytochrome c from mitochondria, leading to the activation of downstream caspases. dovepress.com this compound has been observed to promote the cleavage and activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), which are executioners of the apoptotic process. nih.govdovepress.comnih.govresearchgate.netresearchgate.netbiolifesas.orgnih.gov

Below is a table summarizing the regulation of apoptotic proteins by this compound:

| Protein | Type | Effect of this compound Treatment | Role in Apoptosis |

| Bax | Pro-apoptotic | Increased expression | Promotes mitochondrial outer membrane permeabilization. nih.govdovepress.comnih.govresearchgate.netbiolifesas.org |

| Bcl-2 | Anti-apoptotic | Decreased expression | Inhibits mitochondrial outer membrane permeabilization. nih.govdovepress.comnih.govresearchgate.netbiolifesas.org |

| Mcl-1 | Anti-apoptotic | Decreased expression | Inhibits apoptosis. nih.govdovepress.comnih.govresearchgate.net |

| Caspase-9 | Initiator | Increased cleavage/activation | Initiates the caspase cascade in the intrinsic pathway. nih.govdovepress.comnih.govresearchgate.netbiolifesas.org |

| Caspase-3 | Effector | Increased cleavage/activation | Executes apoptosis by cleaving cellular substrates. nih.govdovepress.comnih.govresearchgate.netbiolifesas.org |

| PARP | Substrate | Increased cleavage | Cleaved by activated caspases during apoptosis. nih.govdovepress.comnih.govresearchgate.netresearchgate.netnih.gov |

Cell Cycle Arrest (G0/G1 Phase)

This compound has been reported to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. journalagent.comnih.govnih.govchemfaces.comdovepress.comnih.govresearchgate.netmedchemexpress.eu This arrest prevents cancer cells from progressing through the cell cycle and proliferating. In HL-60 cells, this compound treatment remarkably resulted in the accumulation of cells in the G1 phase in a dose-dependent manner. nih.govdovepress.comnih.gov Similarly, this compound induced G0/G1 cell cycle arrest in A549 lung adenocarcinoma cells. nih.govresearchgate.net This effect is often linked to the regulation of cell-cycle-related proteins, including the inhibition of key regulators such as cyclin D1, cyclin E, CDK4, and E2F. nih.govdovepress.comnih.govresearchgate.net

Below is a table showing the effect of this compound on cell cycle distribution:

| Cancer Cell Line | Effect of this compound Treatment | Primary Cell Cycle Phase Arrested | Associated Protein Modulation |

| HL-60 | Induced cell cycle arrest | G0/G1 phase | Regulation of p53, CDK2, CDK4, Cyclin D1, Cyclin E, survivin. nih.govdovepress.comnih.gov |

| A549 | Induced cell cycle arrest | G0/G1 phase | Inhibition of cyclin D1, cyclin E, CDK4, and E2F. nih.govresearchgate.net |

| MCF-7 | Induced cell cycle inhibition | Not specified | Induced cell cycle-specific inhibition. journalagent.comchemfaces.com |

Modulation of Cancer Stemness (CSCs)

Emerging research suggests that this compound can modulate cancer stemness, a property associated with tumor initiation, progression, therapy resistance, and recurrence. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov this compound has been shown to significantly attenuate cancer stem cell (CSC)-like phenotypes in hepatocellular carcinoma cells. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This includes a reduction in the ability of cells to form colonies and tumorspheres, which are indicative of stemness. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov The modulation of cancer stemness by this compound is accompanied by the downregulation of key stemness markers such as OCT4, SOX2, and CD133. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Below is a table summarizing the effect of this compound on Cancer Stemness:

| Cancer Cell Line | Effect of this compound Treatment | CSC-like Phenotypes Attenuated | Stemness Markers Downregulated |

| HepJ5 (HCC) | Significantly attenuated CSC-like phenotypes. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov | Colony formation, Tumorsphere formation. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov | OCT4, SOX2, CD133. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

| Mahlavu (HCC) | Significantly attenuated CSC-like phenotypes. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov | Colony formation, Tumorsphere formation. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov | OCT4, SOX2, CD133. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

Inhibition of Cell Migration and Invasion

Studies have shown that this compound can suppress the migration and invasion of various cancer cells. In lung adenocarcinoma, this compound exhibited an inhibitory effect on Interleukine-17 (IL-17)-promoted A549 cell migration and invasion. mdpi.comnih.govresearchgate.net This inhibition is associated with the regulation of epithelial-mesenchymal transition (EMT) and a reduction in the expression of extracellular degradation enzymes. mdpi.comnih.gov Specifically, this compound has been shown to reduce the levels of IL-17-induced expression of invasive proteins, including MMP-2, MT1-MMP, and uPA, in A549 cells. mdpi.com

In hepatocellular carcinoma (HCC), this compound significantly attenuates the migration and invasion capacity of human HCC HepJ5 and Mahlavu cell lines. mdpi.comnih.govnih.govresearchgate.net This suggests a broader role for this compound in inhibiting the metastatic potential of different cancer types.

Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, allowing cancer cells to acquire migratory and invasive properties. Research indicates that this compound plays a role in modulating EMT. This compound has been found to block IL-17-induced A549 cell migration and invasion by regulating EMT. mdpi.comnih.govresearchgate.net This regulation involves reducing the level of IL-17-induced expression of mesenchymal markers such as N-cadherin, fibronectin, and vimentin (B1176767) in A549 cells. mdpi.comresearchgate.net

Furthermore, in HCC cells (HepJ5 and Mahlavu), this compound dose-dependently suppressed the expression of key EMT markers, including vimentin (VIM), snail, b-catenin, and N-cadherin. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These findings collectively suggest that this compound's anti-invasive effects are, at least in part, mediated through its ability to modulate the EMT process in cancer cells. mdpi.comresearchgate.netresearchgate.net

Role in Specific Cancer Types

This compound has demonstrated anti-tumor effects in several types of tumors, with specific effects observed in leukemia, hepatocellular carcinoma, lung adenocarcinoma, and breast cancer cell lines. nih.govresearchgate.netresearchgate.net

Leukemia (HL-60 cells, Acute Myeloid Leukemia)

Studies on human acute myeloid leukemia (AML) HL-60 cells have shown that this compound can induce apoptosis and differentiation. This compound induces apoptosis and mitochondrial membrane depolarization in HL-60 leukemia cells. caymanchem.com It also induces cell cycle arrest at the G0/G1 phase in HL-60 cells. caymanchem.comnih.govresearchgate.net Research indicates that this compound inhibits the growth of HL-60 cells with an IC50 value of 40.32 μM. nih.gov

The apoptotic effects of this compound in HL-60 cells involve changes in the expression of key proteins, including a decrease in Bcl-2 and Mcl-1, and an increase in Bax, cleavage of caspase 9, caspase 3, and PARP. nih.gov Beyond apoptosis, this compound clearly induced differentiation in HL-60 cells, characterized by morphological changes, an increase in nitroblue tetrazolium-positive cells, and altered expression of differentiation markers like CD14 and CD11b, as well as proteins such as c-Jun, Jun B, and c-myc. nih.gov The combination of this compound and all-trans retinoic acid (ATRA) has been shown to enhance the differentiation of HL-60 cells. nih.gov These findings suggest that this compound holds potential therapeutic effects on AML. nih.govjournalagent.com

Hepatocellular Carcinoma (HepG-2, HepJ5, Mahlavu cells)

In hepatocellular carcinoma (HCC), this compound has shown significant activity against several cell lines. This compound significantly suppresses the viability, migration, and invasion capacity of human HCC HepJ5 and Mahlavu cell lines. mdpi.comnih.govnih.govresearchgate.net Its ability to suppress viability in HepJ5 and Mahlavu cells is linked to the inhibition of JAK2 activation and the enhancement of oxidative stress. researchgate.netresearchgate.net this compound also disrupts ATF4 expression and downregulates GPX1 and SOD1 expression in these cell lines. mdpi.comnih.govnih.govimrpress.com

Furthermore, this compound effectively inhibits cancer stem cells (CSCs)-like phenotypes, such as colony and tumorsphere formation, in HepJ5 and Mahlavu cells. mdpi.comnih.govresearchgate.net This is accompanied by the downregulation of stemness markers including OCT4, SOX2, and CD133, and the upregulation of PARP-1 cleavage. mdpi.comnih.govresearchgate.net this compound also exhibits significant antiproliferative activity against HepG-2 cells, with reported IC50 values. chemfaces.com The anticancer activity of this compound in HepJ5 and Mahlavu cells is strongly associated with increased cellular reactive oxidative stress (ROS) and reduced mitochondrial membrane potential. mdpi.comnih.govresearchgate.net As mentioned earlier, this compound dose-dependently suppressed the expression of EMT markers in HCC cells. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Lung Adenocarcinoma (A549 cells)

This compound has been investigated for its effects on lung adenocarcinoma, specifically using the A549 cell line. This compound inhibits IL-17-promoted A549 cell proliferation and induces G0/G1 cell cycle arrest. mdpi.comnih.govresearchgate.net It also effectively blocks IL-17-induced A549 cell migration and invasion. mdpi.comnih.govresearchgate.net

The mechanisms behind these effects involve the modulation of EMT and the reduction of extracellular degradation enzymes, including MMP-2, MT1-MMP, and uPA. mdpi.comnih.gov At the molecular level, this compound treatment significantly downregulates the IL-17-activated phosphorylation of key signaling proteins, including Akt, JNK, ERK1/2, and STAT3 in A549 cells. mdpi.comnih.gov This modulation of signaling pathways contributes to the altered expression of proteins related to proliferation, cell cycle, ECM degradation, and EMT in A549 cells. mdpi.com

Breast Cancer (MCF-7 cells)

Research has also explored the effects of this compound on breast cancer cells, such as the MCF-7 cell line. This compound has shown moderate cytotoxicity against MCF-7 cells, with reported IC50 values. journalagent.comchemfaces.comresearchgate.netresearchgate.net Studies have indicated that this compound can induce cell-cycle-specific inhibition and apoptosis in MCF-7 cells. researchgate.net

Hyperuricemia-Induced Cardiac Dysfunction Amelioration

Research indicates that this compound can ameliorate cardiac dysfunction induced by hyperuricemia in mice. Hyperuricemia is associated with chronic inflammation and can lead to damage in cardiac tissue. nih.govdoaj.org Studies have shown that this compound treatment improved exercise capacity and alleviated cardiac dysfunction in hyperuricemic mouse models. nih.govdoaj.orgresearchgate.net

P2X7R/NLRP3 Signaling Pathway Inhibition

One of the proposed mechanisms for this compound's cardioprotective effect in hyperuricemia involves the inhibition of the P2X7R/NLRP3 signaling pathway. The P2X7 receptor (P2X7R) is known to play a critical role in uric acid-induced NLRP3 inflammatory signals. nih.govdoaj.orgresearchgate.net Studies have observed that in hyperuricemic mice and uric acid-stimulated cardiac cells, P2X7R and pyroptosis signals are activated. nih.govdoaj.org this compound administration significantly suppressed the expression levels of P2X7R and pyroptosis-associated proteins both in vivo and in vitro. nih.govdoaj.org Furthermore, overexpression of P2X7R was found to abolish the inhibitory effect of this compound on pyroptosis, highlighting the importance of this pathway in the observed effects. nih.govdoaj.org this compound inhibited NLRP3 inflammasome activation and inflammatory cytokine production in cardiac tissue, contributing to improved cardiac function. nih.gov

Reduction of Right Ventricular Hypertrophy and Fibrosis

This compound has also shown potential in reducing right ventricular hypertrophy and fibrosis, particularly in the context of pulmonary arterial hypertension (PAH). In monocrotaline (B1676716) (MCT)-induced PAH rats, this compound treatment was found to reduce right ventricular hypertrophy and fibrosis. journalagent.comnih.govnih.govresearchgate.net This effect is associated with the alleviation of pulmonary vascular remodeling and MCT-induced muscularization. nih.govnih.gov this compound also attenuated pro-inflammatory factors such as IL-1β and IL-6 in the lungs of PAH rats. nih.govnih.gov The reduction in right ventricular fibrosis and dysfunction is suggested to be a downstream effect of this compound's ability to reduce pulmonary artery remodeling through anti-inflammatory and anti-proliferative effects. nih.gov

Effects on Osteolytic Diseases

This compound has been investigated for its effects on osteolytic diseases, conditions characterized by excessive bone resorption. Studies suggest that this compound acts as an inhibitor in regulating the formation and bone resorption function of osteoclasts, the cells responsible for breaking down bone tissue. journalagent.comnih.govnih.govfrontiersin.org

Osteoclastogenesis Inhibition

This compound has demonstrated the ability to suppress osteoclastogenesis, the process by which osteoclasts differentiate and mature. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.netdoi.orgresearchgate.net This inhibition has been observed in in vitro studies using tartrate-resistant acid phosphatase (TRAcP) staining and hydroxyapatite (B223615) resorption assays. nih.govnih.govfrontiersin.org this compound treatment led to a distinct decrease in the number of mature osteoclasts and a dose-dependent repressive effect on hydroxyapatite resorption activity. nih.gov

Attenuation of RANKL-Mediated Signaling (MAPK, NF-κB, Calcium, NFATc1)

A key mechanism by which this compound inhibits osteoclastogenesis is through the attenuation of signaling pathways activated by Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). RANKL binding promotes the activation of several downstream signaling cascades crucial for osteoclast differentiation and function, including MAPK, NF-κB, and calcium oscillation. nih.gov this compound has been shown to hamper these RANKL-mediated signaling pathways. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.netdntb.gov.ua Specifically, this compound attenuates RANKL-mediated MAPK (p-JNK1/2 and p-ERK1/2) and NF-κB activation, as well as calcium oscillation during osteoclastogenesis. nih.govresearchgate.net Furthermore, the activation of the essential transcription factor NFATc1, which plays a pivotal role in the terminal differentiation of osteoclast precursor cells, is almost totally suppressed by this compound. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.net

This compound's effects on these pathways are supported by findings showing decreased NF-κB luciferase activation and reduced phosphorylation of key proteins in the MAPK pathway upon this compound exposure. nih.govresearchgate.net

Prevention of Estrogen Deficiency-Induced Bone Loss

This compound has shown promise in preventing bone loss induced by estrogen deficiency, a common cause of osteoporosis. In preclinical models of ovariectomized (OVX) mice, this compound diminished the loss of bone mass by blocking osteoclastogenesis. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.net Micro-CT analysis of OVX mice treated with this compound revealed protection against trabecular bone loss. nih.gov Quantitative analysis showed that bone parameters such as bone volume/tissue volume (BV/TV), trabecular number (Tb. N), and trabecular thickness (Tb. Th) were significantly elevated in the this compound-treated group compared to the OVX group. nih.gov Histological analysis, including TRAcP staining, further supported that this compound ameliorates OVX-induced bone loss by suppressing osteoclast activity. nih.gov These findings suggest that this compound could be a natural and novel treatment for osteolytic diseases like osteoporosis. nih.govnih.gov

Here are some data points from the search results that can be presented in tables:

Table 1: Effects of this compound on Bone Parameters in OVX Mice

| Parameter | OVX Group | This compound Treated OVX Group | Significance (vs. OVX) | Source |

| BV/TV | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. N | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Th | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Sp | No obvious difference | No obvious difference | Not significant | nih.gov |

Table 2: Effect of this compound on Osteoclast Activity In Vitro

| This compound Concentration (µM) | Number of Mature Osteoclasts | Hydroxyapatite Resorption Activity | Source |

| 0 (RANKL only) | High | High | nih.gov |

| 5 | Decreased distinctly | Repressive effect observed | nih.gov |

| 10 | Decreased distinctly | Dose-dependent repressive effect | nih.gov |

Table 3: Effect of this compound on P2X7R and NLRP3 Expression in Hyperuricemia

| Condition | P2X7R Expression | NLRP3 Expression | Source |

| Control | Low | Low | nih.govresearchgate.net |

| Hyperuricemia (in vivo) | Increased | Increased | nih.govresearchgate.net |

| Uric Acid (in vitro) | Increased | Increased | nih.gov |

| Hyperuricemia + this compound | Suppressed | Suppressed | nih.govresearchgate.net |

Table 1: Effects of this compound on Bone Parameters in OVX Mice

| Parameter | OVX Group | This compound Treated OVX Group | Significance (vs. OVX) | Source |

| BV/TV | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. N | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Th | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Sp | No obvious difference | No obvious difference | Not significant | nih.gov |

Table 2: Effect of this compound on Osteoclast Activity In Vitro

| This compound Concentration (µM) | Number of Mature Osteoclasts | Hydroxyapatite Resorption Activity | Source |

| 0 (RANKL only) | High | High | nih.gov |

| 5 | Decreased distinctly | Repressive effect observed | nih.gov |

| 10 | Decreased distinctly | Dose-dependent repressive effect | nih.gov |

Table 3: Effect of this compound on P2X7R and NLRP3 Expression in Hyperuricemia

| Condition | P2X7R Expression | NLRP3 Expression | Source |

| Control | Low | Low | nih.govresearchgate.net |

| Hyperuricemia (in vivo) | Increased | Increased | nih.govresearchgate.net |

| Uric Acid (in vitro) | Increased | Increased | nih.gov |

| Hyperuricemia + this compound | Suppressed | Suppressed | nih.govresearchgate.net |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73370 |

| Allopurinol | 2083 |

| Monocrotaline | 8850 |

| Potassium Oxonate | 23674027 |

| Adenine | 190 |

| RANKL | - |

| P2X7R | - |

| NLRP3 | - |

| NFATc1 | - |

| NF-κB | - |

| MAPK | - |

| IL-1β | - |

| IL-6 | - |

| TRAcP | - |

| Nrf2 | - |

| Keap1 | - |

| ARE | - |

| HO-1 | - |

| NQO1 | - |

| GSR | - |

| CAT | - |

| Caspase-1 | - |

| Cleaved caspase-1 p20 | - |

| IκB-α | - |

| p-JNK1/2 | - |

| p-ERK1/2 | - |

| p38 | - |

| Akt | - |

| p65 | - |

| c-Jun | - |

| STAT3 | - |

| JAK2 | - |

| JAK3 | - |

| HMGCS2 | - |

| IL-18 | - |

| M-CSF | - |

| OVX | - |

| BV/TV | - |

| Tb. N | - |

| Tb. Th | - |

| Tb. Sp | - |

| LVEF | - |

| LVFS | - |

| LVEDV | - |

| LVESV | - |

(Note: PubChem CIDs are not available for all proteins, signaling pathways, or experimental conditions listed.)##

This compound, a furanocoumarin compound isolated from the root of Notopterygium incisum, has demonstrated a range of pharmacological activities with potential therapeutic applications, particularly in the context of hyperuricemia-induced cardiac dysfunction and osteolytic diseases.

BACE1 and GSK3β Dual Inhibition

Cardioprotective and Antihypertensive Effects

Hyperuricemia-Induced Cardiac Dysfunction Amelioration

Research indicates that this compound can ameliorate cardiac dysfunction induced by hyperuricemia in mice. Hyperuricemia is associated with chronic inflammation and can lead to damage in cardiac tissue. nih.govdoaj.org Studies have shown that this compound treatment improved exercise capacity and alleviated cardiac dysfunction in hyperuricemic mouse models. nih.govdoaj.orgresearchgate.net

P2X7R/NLRP3 Signaling Pathway Inhibition

One of the proposed mechanisms for this compound's cardioprotective effect in hyperuricemia involves the inhibition of the P2X7R/NLRP3 signaling pathway. The P2X7 receptor (P2X7R) is known to play a critical role in uric acid-induced NLRP3 inflammatory signals. nih.govdoaj.orgresearchgate.net Studies have observed that in hyperuricemic mice and uric acid-stimulated cardiac cells, P2X7R and pyroptosis signals are activated. nih.govdoaj.org this compound administration significantly suppressed the expression levels of P2X7R and pyroptosis-associated proteins both in vivo and in vitro. nih.govdoaj.org Furthermore, overexpression of P2X7R was found to abolish the inhibitory effect of this compound on pyroptosis, highlighting the importance of this pathway in the observed effects. nih.govdoaj.org this compound inhibited NLRP3 inflammasome activation and inflammatory cytokine production in cardiac tissue, contributing to improved cardiac function. nih.gov

Reduction of Right Ventricular Hypertrophy and Fibrosis

This compound has also shown potential in reducing right ventricular hypertrophy and fibrosis, particularly in the context of pulmonary arterial hypertension (PAH). In monocrotaline (MCT)-induced PAH rats, this compound treatment was found to reduce right ventricular hypertrophy and fibrosis. journalagent.comnih.govnih.govresearchgate.net This effect is associated with the alleviation of pulmonary vascular remodeling and MCT-induced muscularization. nih.govnih.gov this compound also attenuated pro-inflammatory factors such as IL-1β and IL-6 in the lungs of PAH rats. nih.govnih.gov The reduction in right ventricular fibrosis and dysfunction is suggested to be a downstream effect of this compound's ability to reduce pulmonary artery remodeling through anti-inflammatory and anti-proliferative effects. nih.gov

Effects on Osteolytic Diseases

This compound has been investigated for its effects on osteolytic diseases, conditions characterized by excessive bone resorption. Studies suggest that this compound acts as an inhibitor in regulating the formation and bone resorption function of osteoclasts, the cells responsible for breaking down bone tissue. journalagent.comnih.govnih.govfrontiersin.org

Osteoclastogenesis Inhibition

This compound has demonstrated the ability to suppress osteoclastogenesis, the process by which osteoclasts differentiate and mature. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.netdoi.orgresearchgate.net This inhibition has been observed in in vitro studies using tartrate-resistant acid phosphatase (TRAcP) staining and hydroxyapatite resorption assays. nih.govnih.govfrontiersin.org this compound treatment led to a distinct decrease in the number of mature osteoclasts and a dose-dependent repressive effect on hydroxyapatite resorption activity. nih.gov

Attenuation of RANKL-Mediated Signaling (MAPK, NF-κB, Calcium, NFATc1)

A key mechanism by which this compound inhibits osteoclastogenesis is through the attenuation of signaling pathways activated by Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). RANKL binding promotes the activation of several downstream signaling cascades crucial for osteoclast differentiation and function, including MAPK, NF-κB, and calcium oscillation. nih.gov this compound has been shown to hamper these RANKL-mediated signaling pathways. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.netdntb.gov.ua Specifically, this compound attenuates RANKL-mediated MAPK (p-JNK1/2 and p-ERK1/2) and NF-κB activation, as well as calcium oscillation during osteoclastogenesis. nih.govresearchgate.net Furthermore, the activation of the essential transcription factor NFATc1, which plays a pivotal role in the terminal differentiation of osteoclast precursor cells, is almost totally suppressed by this compound. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.net

This compound's effects on these pathways are supported by findings showing decreased NF-κB luciferase activation and reduced phosphorylation of key proteins in the MAPK pathway upon this compound exposure. nih.govresearchgate.net

Prevention of Estrogen Deficiency-Induced Bone Loss

This compound has shown promise in preventing bone loss induced by estrogen deficiency, a common cause of osteoporosis. In preclinical models of ovariectomized (OVX) mice, this compound diminished the loss of bone mass by blocking osteoclastogenesis. journalagent.comnih.govnih.govfrontiersin.orgresearchgate.net Micro-CT analysis of OVX mice treated with this compound revealed protection against trabecular bone loss. nih.gov Quantitative analysis showed that bone parameters such as bone volume/tissue volume (BV/TV), trabecular number (Tb. N), and trabecular thickness (Tb. Th) were significantly elevated in the this compound-treated group compared to the OVX group. nih.gov Histological analysis, including TRAcP staining, further supported that this compound ameliorates OVX-induced bone loss by suppressing osteoclast activity. nih.gov These findings suggest that this compound could be a natural and novel treatment for osteolytic diseases like osteoporosis. nih.govnih.gov

Table 1: Effects of this compound on Bone Parameters in OVX Mice

| Parameter | OVX Group | This compound Treated OVX Group | Significance (vs. OVX) | Source |

| BV/TV | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. N | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Th | Decreased | Elevated | Significantly elevated | nih.gov |

| Tb. Sp | No obvious difference | No obvious difference | Not significant | nih.gov |

Table 2: Effect of this compound on Osteoclast Activity In Vitro

| This compound Concentration (µM) | Number of Mature Osteoclasts | Hydroxyapatite Resorption Activity | Source |

| 0 (RANKL only) | High | High | nih.gov |

| 5 | Decreased distinctly | Repressive effect observed | nih.gov |

| 10 | Decreased distinctly | Dose-dependent repressive effect | nih.gov |

Table 3: Effect of this compound on P2X7R and NLRP3 Expression in Hyperuricemia

| Condition | P2X7R Expression | NLRP3 Expression | Source |

| Control | Low | Low | nih.govresearchgate.net |

| Hyperuricemia (in vivo) | Increased | Increased | nih.govresearchgate.net |

| Uric Acid (in vitro) | Increased | Increased | nih.gov |

| Hyperuricemia + this compound | Suppressed | Suppressed | nih.govresearchgate.net |

Other Pharmacological Activities

Analgesic Activity

This compound has been identified as a component with analgesic properties. Studies utilizing methods such as the acetic acid-induced writhing method have helped to identify this compound as the analgesic constituent in certain plants, such as Notopterygium incisum nih.govchemfaces.com. This method is a common model for assessing pain relief by measuring the reduction in the number of abdominal constrictions induced by an irritant. This compound is broadly described as possessing analgesic activity cenmed.commedchemexpress.com. The analgesic effects observed in extracts containing this compound are suggested to target pain associated with inflammation and ischemia. The presence of antioxidant and anticoagulant properties in such extracts may contribute to alleviating pain caused by cerebral and myocardial ischemia mdpi.com. This compound has historically been used in the context of traditional medicine for joint ailments, which often involve pain researchgate.net.

Table 1: Summary of this compound's Analgesic Activity

| Activity | Method/Context | Findings | Source |

| Analgesic | Acetic acid-induced writhing method | Identified as the analgesic component of Notopterygium incisum. | nih.govchemfaces.com |

| Analgesic | General Description | Possesses analgesic activity. | cenmed.commedchemexpress.com |

| Pain Alleviation | Inflammation and Ischemia | Suggested to target pain caused by inflammation and ischemia. | mdpi.com |

| Joint Ailment Relief | Traditional Use | Used for many years to treat joint diseases, which involve pain. | researchgate.net |

Antipyretic Effects

This compound has demonstrated antipyretic effects, indicating its potential to reduce fever medchemexpress.commedchemexpress.comnih.govresearchgate.netdntb.gov.ua. Extracts from Notopterygium incisum and N. franchetii, which contain this compound, are known to exhibit a range of pharmacological effects, including antipyretic properties researchgate.netdntb.gov.uaresearchgate.net.

Table 2: Summary of this compound's Antipyretic Effects

| Activity | Context | Findings | Source |

| Antipyretic | General Description | Possesses antipyretic effects. | medchemexpress.commedchemexpress.comnih.gov |

| Antipyretic | Extracts of Notopterygium species | Contributes to the antipyretic properties. | researchgate.netdntb.gov.uaresearchgate.net |

Antioxidant Effects on Skeletal Muscle Cells

This compound exhibits antioxidant activities mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. While direct, detailed studies specifically on this compound's antioxidant effects and associated data directly within skeletal muscle cells were not extensively detailed in the provided sources, research in other cell types provides insight into its potential mechanisms.

Studies have shown that this compound can decrease the overproduction of reactive oxygen species (ROS) mdpi.comresearchgate.net. This effect has been observed to occur through the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway mdpi.comresearchgate.net. The Nrf2 pathway is a key regulator of the cellular antioxidant response, controlling the expression of various antioxidant enzymes. For instance, in studies on periodontal tissue, this compound treatment suppressed ROS levels by upregulating the expression of antioxidant genes, including heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione reductase (GSR), and this was linked to the activation of the PI3K/Akt/Nrf2 signaling pathway nih.gov. While this study was conducted in gingival fibroblasts, it illustrates a mechanism by which this compound exerts its antioxidant effects.

Oxidative stress plays a significant role in the pathology of various muscle conditions, including muscular dystrophies, and contributes to muscle fatigue and damage frontiersin.orgnih.gov. Antioxidants are understood to be beneficial in mitigating the effects of excessive ROS production in muscle tissue frontiersin.org. Although specific data tables detailing this compound's direct impact on ROS levels or antioxidant gene expression within skeletal muscle cells were not available in the provided search results, its established antioxidant activity and involvement in the Nrf2 pathway in other cell types suggest a potential protective role against oxidative stress relevant to skeletal muscle health.

Table 3: Summary of this compound's Antioxidant Effects (observed in various cell types)

| Activity | Mechanism/Pathway | Observed In | Findings | Source |

| Antioxidant | Nrf2 signaling pathway | Chondrocytes (cartilage cells) | Decreased overproduction of reactive oxygen species (ROS) through the Nrf2 pathway. | mdpi.comresearchgate.net |

| Antioxidant | PI3K/Akt/Nrf2 signaling pathway | Human gingival fibroblasts | Suppressed ROS levels by upregulating antioxidant genes (HO-1, NQO1, CAT, GSR). | nih.gov |

| Antioxidant | General Description | Various contexts | Possesses antioxidant activities. | mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

Structure Activity Relationships Sar of Notopterol and Its Derivatives

Key Structural Features for Biological Activity

Research indicates that specific structural elements within the notopterol molecule are critical for its biological activities. While this compound exhibits various effects, SAR studies have particularly focused on its antiproliferative and enzyme inhibitory properties.

Role of the Free Hydroxy Group on the Lipophilic Side Chain

A key structural feature identified as essential for the in vitro antiproliferative activity of linear furocoumarins, including this compound, is the presence of a free hydroxy group on the lipophilic side chain linked to the C-5 position of the furanocoumarin scaffold. nih.govresearchgate.netnih.gov Studies comparing this compound and related compounds have demonstrated that the absence of this hydroxyl group leads to a significant reduction or complete loss of antiproliferative activity against certain cancer cell lines. nih.govresearchgate.net For instance, a dimeric this compound derivative lacking the hydroxy groups of its precursors showed no inhibition of tested tumor cells. researchgate.net

Furthermore, molecular docking studies investigating this compound's interaction with BACE1, a target in Alzheimer's disease research, suggest that the hydroxyl group of the fatty chain is involved in key interactions within the binding site. This hydroxyl group has been shown to interact with residues such as Asp32, Asp228, and Thr231, and to form a water bridge with Gly230, contributing to the binding affinity to BACE1. nih.gov

Design and Synthesis of this compound Derivatives for Enhanced Activity

The multifaceted nature of complex diseases like Alzheimer's disease, involving multiple pathological targets, has driven the development of multi-target-directed ligands (MTDLs). figshare.comacs.orgresearchgate.netnih.govnih.govacs.org this compound, identified as a natural dual inhibitor of BACE1 and GSK3β, has served as a scaffold for designing derivatives with enhanced and multi-target inhibitory activities. nih.govfigshare.comacs.orgresearchgate.netnih.govnih.govacs.org

The design and synthesis of this compound derivatives often utilize the furanocoumarin moiety as a central scaffold. acs.orgnih.govacs.org Modifications are strategically introduced to improve inhibitory potency and expand the range of targeted enzymes.

Modifications for Multi-Target Inhibition (e.g., AChE/BACE1/GSK3β)

To address the complexity of diseases like Alzheimer's, researchers have designed this compound derivatives capable of simultaneously inhibiting key enzymes such as Acetylcholinesterase (AChE), Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and Glycogen synthase kinase 3 beta (GSK3β). figshare.comacs.orgresearchgate.netnih.govnih.govacs.org

A common strategy involves using the furanocoumarin scaffold of this compound, incorporating a linker (such as a propyl chain), and attaching functional groups known to interact with the desired targets. acs.orgnih.govacs.org For example, connecting a 4-aminopiperidine (B84694) ring has been explored to enhance BACE1 inhibitory ability within the this compound framework. acs.orgnih.gov

Studies have reported the synthesis and evaluation of numerous this compound derivatives aimed at achieving balanced inhibitory activity against AChE, BACE1, and GSK3β. figshare.comacs.orgresearchgate.netnih.govnih.govacs.org One such derivative, referred to as compound 1c in specific research, has demonstrated promising inhibitory activity against all three enzymes. figshare.comacs.orgresearchgate.netnih.govnih.govacs.org

The inhibitory activities of compound 1c against these key enzymes have been reported as follows:

| Compound | Target | Inhibition Rate (%) | Concentration |

| 1c | AChE | 58.7 | 1.0 μM |

| 1c | BACE1 | 48.3 | 20 μM |

| 1c | GSK3β | 40.3 | 10 μM |

Data derived from research on this compound derivatives as triple inhibitors. figshare.comacs.orgresearchgate.netnih.govnih.govacs.org

This data illustrates the potential of this compound derivatives as multi-target inhibitors, offering a potential therapeutic strategy for complex diseases involving these enzymatic pathways. figshare.comacs.orgresearchgate.netnih.govnih.govacs.org

Preclinical Investigations and Translational Considerations for Notopterol

In Vitro Studies

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the biological effects of notopterol. These investigations have employed a variety of cell lines and molecular assays to assess this compound's impact on cell viability, proliferation, differentiation, migration, invasion, and key signaling pathways.

Cell Line Models

Research on this compound has utilized a range of cell line models relevant to various diseases. For instance, studies have investigated this compound's effects on A549 lung adenocarcinoma cells researchgate.netmdpi.com, human acute myeloid leukemia HL-60 cells nih.gov, and human hepatocellular carcinoma HepJ5 and Mahlavu cell lines researchgate.netnih.gov. This compound has also been studied in chondrocyte cell lines C20A4 and C28/I2 in the context of osteoarthritis researchgate.net. While the search results mention other cell lines like C2C12, HepG-2, MCF-7, C6, H9c2, and Human Gingival Fibroblasts in the context of preclinical studies, specific data regarding this compound's effects on these particular cell lines were not prominently found in the provided snippets.

In A549 lung adenocarcinoma cells, this compound significantly decreased IL-17-induced cell proliferation and invasion. researchgate.netmdpi.com In human acute myeloid leukemia HL-60 cells, this compound inhibited growth, induced apoptosis, and promoted differentiation. nih.gov this compound also suppressed the viability, migration, and invasion of human hepatocellular carcinoma HepJ5 and Mahlavu cell lines. researchgate.netnih.gov Studies in chondrocyte cell lines C20A4 and C28/I2 indicated that this compound could reduce levels of IL-18 and TNF-α in inflamed cells, suggesting a protective effect against inflammation in osteoarthritis. researchgate.net

Molecular and Cellular Assays